2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, an ethoxy group, and a sulfamoylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 2-bromo-2-phenylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzothiazole ring is known to interact with various biological targets, which may contribute to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-mesitylacetamide
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide
Uniqueness
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfamoylphenyl group, in particular, may enhance its biological activity compared to similar compounds.
Properties
CAS No. |
914349-72-7 |
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Molecular Formula |
C23H21N3O4S3 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O4S3/c1-2-30-17-10-13-19-20(14-17)31-23(26-19)32-21(15-6-4-3-5-7-15)22(27)25-16-8-11-18(12-9-16)33(24,28)29/h3-14,21H,2H2,1H3,(H,25,27)(H2,24,28,29) |
InChI Key |
YWFVMSUDSYWZOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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